3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione
Overview
Description
3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione is a complex organic compound with the molecular formula C8H16N2O2S2 and a molecular weight of 236.3548 . This compound is characterized by its unique structure, which includes a thiolane ring and dimethylamino and thioxomethyl functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a thioxomethylating agent to form the dimethylamino thioxomethyl intermediate. This intermediate is then reacted with a thiolane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione involves its interaction with specific molecular targets. The dimethylamino and thioxomethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The thiolane ring structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: A related compound with similar functional groups but different structural arrangement.
3-Dimethylaminopropylamine: Another similar compound used in various chemical syntheses.
Uniqueness
3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione is unique due to its combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,1-dimethyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-8(9-7(13)10(2)3)4-5-14(11,12)6-8/h4-6H2,1-3H3,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIJMLTEUDXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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